cIAP1 E3 ligase inhibitor D19

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cIAP1-IN-D19 is an inhibitor of E3 ligase activity of cIAP1.

Wissenschaftliche Forschungsanwendungen

Targeting c-MYC-Driven Oncogenic Activity

The cIAP1 E3 ligase inhibitor D19 is significant in cancer research due to its role in targeting c-MYC-driven oncogenic activity. The cIAP1 enzyme facilitates the activation of c-MYC by destabilizing its antagonist, MAD1. D19, as an inhibitor, binds to the RING domain of cIAP1, interfering with its interaction with E2, thus stabilizing MAD1 and antagonizing c-MYC. This has implications for treating cancers driven by c-MYC, as D19 promotes c-MYC degradation and inhibits its oncogenic function in both cell and xenograft animal models (Li et al., 2018).

Facilitating Cancer Cell Survival

cIAP1, along with cIAP2, is known to enhance cancer cell survival. These proteins function as E3 ubiquitin ligases, maintaining the ubiquitination of the RIP1 adaptor protein, crucial in cell survival pathways. The inhibition of cIAP1 and cIAP2, potentially through agents like D19, could disrupt these survival mechanisms, thereby offering a strategy for cancer treatment. This role in promoting RIP1 ubiquitination is a significant aspect of their contribution to cancer cell survival (Bertrand et al., 2008).

Regulating E3 Ligase Activity

D19 plays a role in modulating the E3 ligase activity of cIAP1. The E3 ligase activity is crucial for tagging proteins for degradation, and its regulation is a vital aspect of cellular homeostasis and disease processes. By influencing this activity, D19 contributes to the understanding and potential manipulation of ubiquitination processes in various biological contexts, including cancer and other diseases where protein degradation is dysregulated (Feltham et al., 2011).

Autoinhibition and Cell Proliferation

cIAP1's E3 ligase activity is subject to autoinhibition, which is crucial for controlling cell proliferation and migration. Understanding how D19 impacts this autoinhibition can provide insights into how cellular proliferation and migration are regulated, particularly in the context of cancer, where these processes are often dysregulated. This aspect of cIAP1’s function is vital for developing strategies to control cell growth in diseases (Lopez et al., 2011).

Understanding Protein Degrader Ternary Complexes

The study of D19 also contributes to a broader understanding of protein degrader ternary complexes, which is crucial for drug discovery. It offers insights into the formation and stability of these complexes, which are essential for targeted protein degradation, a mechanism increasingly explored in therapeutic contexts (Schiemer et al., 2020).

Eigenschaften

CAS-Nummer |

380640-76-6 |

|---|---|

Produktname |

cIAP1 E3 ligase inhibitor D19 |

Molekularformel |

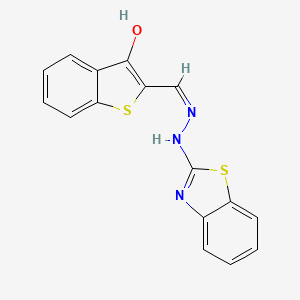

C16H11N3OS2 |

Molekulargewicht |

325.4 |

IUPAC-Name |

2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol |

InChI |

InChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9- |

InChI-Schlüssel |

NJUBGVFAHILBQL-RQZCQDPDSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cIAP1 IN-D19; cIAP1-IN D19; cIAP1-IN-D19 |

Herkunft des Produkts |

United States |

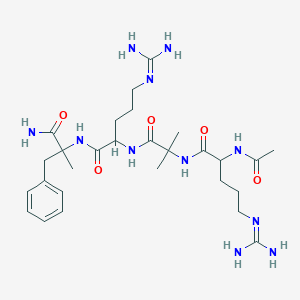

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)